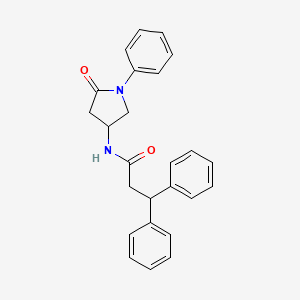![molecular formula C21H24N2O4 B6491574 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 905679-76-7](/img/structure/B6491574.png)
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide, also known as DMOPO, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrrolidone family of compounds, and is a derivative of the natural product pyrrolidonecarboxylic acid (PCA). DMOPO has been studied for its ability to act as a substrate for enzymes and its ability to interact with proteins and other molecules in the body. It has been used in a variety of laboratory experiments, including studies of enzyme kinetics and drug delivery.
科学研究应用
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as acetylcholinesterase and butyrylcholinesterase, and as a model for drug delivery. It has also been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drugs on cells and tissues. In addition, this compound has been used to study the structure and function of proteins and other molecules.
作用机制
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide is not fully understood. However, it is known that this compound binds to enzymes and proteins and can act as an inhibitor or activator of enzyme activity. It can also interact with other molecules in the body, such as hormones and neurotransmitters, and can affect the activity of these molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as acetylcholinesterase, and to activate the activity of enzymes, such as butyrylcholinesterase. It has also been found to affect the activity of hormones and neurotransmitters, and to affect the structure and function of proteins and other molecules. In addition, this compound has been found to have an anti-inflammatory effect and to modulate the immune response.
实验室实验的优点和局限性
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used as a substrate for a variety of enzymes and proteins. It is also relatively stable and can be used in a variety of solvents. However, this compound can be toxic and can cause skin irritation if handled improperly, and it can be difficult to work with at higher concentrations.
未来方向
There are a number of potential future directions for research on N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug delivery and other areas. In addition, further studies could be conducted to investigate the structure and function of proteins and other molecules that interact with this compound. Finally, further studies could be conducted to investigate the potential toxicity and other safety issues associated with this compound.
合成方法
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl acetate with 3-methoxyphenoxyacetic acid in the presence of a base, such as potassium carbonate. This reaction is typically carried out in an inert solvent, such as dichloromethane, at a temperature of 80-100°C. The reaction produces a yellow-orange solution that is then filtered to remove impurities and then evaporated to obtain a white powder.
属性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-7-8-17(9-15(14)2)23-12-16(10-21(23)25)22-20(24)13-27-19-6-4-5-18(11-19)26-3/h4-9,11,16H,10,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUIBJXXQBSCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC(=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491501.png)
![3-(2-fluorophenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491507.png)
![3-(3-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6491513.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6491515.png)


![3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B6491532.png)
![2-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491535.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491545.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide](/img/structure/B6491552.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6491557.png)
![2-bromo-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491585.png)
![2-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B6491591.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6491597.png)